molecular formula C8H4F4O2 B1294408 2,3,5,6-Tetrafluoro-4-methylbenzoic acid CAS No. 652-32-4

2,3,5,6-Tetrafluoro-4-methylbenzoic acid

Cat. No. B1294408
CAS RN: 652-32-4
M. Wt: 208.11 g/mol
InChI Key: COOULIOYEXBFDT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It is a white to almost white crystalline powder . It has a molecular weight of 208.11 .


Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is 1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) . The InChI key is COOULIOYEXBFDT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a white to gray to brown powder . It has a melting point of 169.0 to 173.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis of New Structures

  • Scientific Field: Chemistry
  • Application Summary: This research presents a new structure obtained in a simple reaction .
  • Methods of Application: The structure is confirmed by x-ray analysis, but NMR and mass spectroscopy data are also provided .
  • Results: The manuscript presents a new structure obtained in a simple reaction and thus, it fits the criteria for publication in Molbank .

Microwave-Assisted Synthesis of COFs

  • Scientific Field: Material Science
  • Application Summary: This research presents a novel microwave-assisted synthesis of Covalent Organic Frameworks (COFs) .
  • Methods of Application: The synthesis of COFs was achieved by a combination of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (TFPC) and 2,3,6,7, 10,11-hexahydroxy triphenylene (HHTP) under microwave heating at 100 W at 70 °C for 30 min .
  • Results: The material has an extraordinarily large surface area of 1254 m²/g .

Safety And Hazards

2,3,5,6-Tetrafluoro-4-methylbenzoic acid may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Future Directions

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, a related compound, may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential future directions for the use of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid in similar applications.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOULIOYEXBFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215508
Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-methylbenzoic acid

CAS RN

652-32-4
Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Record name 652-32-4
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Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid
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Synthesis routes and methods I

Procedure details

The product of step (a) above (4.3 g) was mixed with diethyl ether (30 ml), the mixture cooled to -70° C., and maintained at this temperature whilst a solution of n-butyllithium in n-hexane (1.6 M, 16.4 ml) was slowly added. The mixture was stirred for a period of 1 hour during which time a fine white precipitate was formed. Dry carbon dioxide gas was then passed into the mixture for 30 minutes whilst the temperature was maintained within the range -70° to -40° C., and continued to be passed in thereafter whilst the mixture was allowed to warm to the ambient temperature. After acidifying with dilute hydrochloric acid (6 N, 40 ml) the organic phase was separated, washed with water and dried over anhydrous magnesium sulphate. After evaporation of the solvents under reduced pressure the residual solid was recrystallised from toluene to yield 2,3,5,6-tetrafluoro-4-toluic acid, m.p. 170° C. identified by infra red and nuclear magnetic resonance spectroscopy.
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (2.7M in n-hexane, 21 cm3) was added dropwise to a stirred solution of 2,3,5,6-tetrafluorotoluene (9.0 g) in dry dimethoxymethane cooled to -70° C. under a nitrogen atmosphere and the mixture stirred for one hour. Carbon dioxide was then passed into the mixture for 3 hours during which time a white solid precipitate formed. After allowing the mixture to attain the ambient temperature (ca. 22° C.) it was poured into water. The resultant mixture was acidified with dilute hydrochloric acid and extracted with diethyl ether. The ethereal extract was washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent yielded a semi solid residue which on trituration with petroleum ether (boiling range 40°-60° C.) gave 4-methyl-2,3,5,6-tetrafluorobenzoic acid (2.5 g) white crystals, mp 168° C. (Infra red C=O, 1700 cm-1.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Senboku, K Yoneda, S Hara - Electrochemistry, 2013 - jstage.jst.go.jp
Constant current electrolysis of polyfluoroarenes in DMF containing 0.1 mol dm− 3 Bu4NBF4 in the presence of carbon dioxide by using a one-compartment cell equipped with a Pt …
Number of citations: 20 www.jstage.jst.go.jp
J Abe, H Nagahori, R Omori, K Mikata… - Journal of agricultural …, 2015 - ACS Publications
When [benzyl-α- 14 C]-labeled (Z)-(1R,3R)-profluthrin (2,3,5,6-tetrafluoro-4-methylbenzyl (Z)-(1R,3R)-2,2-dimethyl-3-(prop-1-enyl) cyclopropanecarboxylate, a newly developed …
Number of citations: 10 pubs.acs.org
S Li, WJ Li, X Yang, R Sun, J Tang, XL Zheng… - Organic Chemistry …, 2020 - pubs.rsc.org
The first C2-selective direct C–H polyfluoroarylation of electron-deficient N-heterocycles with polyfluorobenzoic acid via the decarboxylative arylation process was achieved by using …
Number of citations: 8 pubs.rsc.org
M Miyamoto, A Fujiwara, H Tanaka… - Journal of Pesticide …, 2013 - jstage.jst.go.jp
Acute aquatic toxicity of eight major metabolites of the pyrethroid insecticide metofluthrin, potentially formed via oxidation and ester cleavage in the environment, was examined using …
Number of citations: 5 www.jstage.jst.go.jp

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